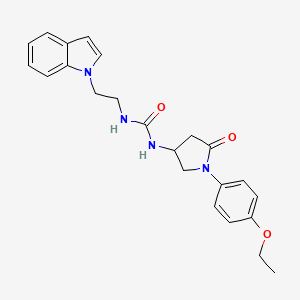

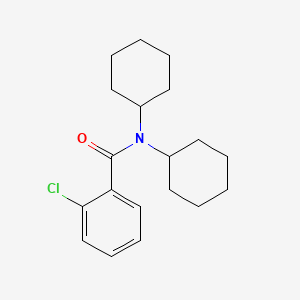

1-(4-Morpholinobut-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Morpholinobut-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea, also known as LY-294002, is a synthetic small molecule inhibitor that is widely used in scientific research. It was first developed by Eli Lilly and Company in the 1990s as a potential anticancer drug, but its clinical development was halted due to toxicity concerns. Since then, LY-294002 has become a valuable tool for studying the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is involved in a wide range of cellular processes, including cell growth, survival, and metabolism.

科学的研究の応用

Stereoselective Synthesis and Kinase Inhibition

One key application of similar compounds involves the stereoselective synthesis of active metabolites for potent kinase inhibitors, such as the PI3 kinase inhibitor PKI-179. These processes emphasize the importance of stereochemistry in the synthesis of biologically active compounds, where specific isomers can significantly impact the efficacy of potential therapeutic agents (Zecheng Chen et al., 2010).

Anion Receptor Chemistry

Further, compounds structurally related to "1-(4-Morpholinobut-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea" have been employed as anion receptors in aprotic media, showcasing their utility in supramolecular chemistry. These anion receptors demonstrate the ability to form complexes with anions through hydrogen bonding, indicating potential applications in sensor technology and anion recognition (V. Amendola et al., 2006).

Anti-Cancer Activity

Derivatives of urea have been designed as receptor tyrosine kinase inhibitors with potent activity against chronic myeloid leukemia (CML), showcasing the therapeutic potential of such compounds in cancer treatment. This research highlights the structure-activity relationships and the impact of specific modifications on biological activity, indicating the promise of urea derivatives in targeted cancer therapy (Weiwei Li et al., 2019).

Organometallic Chemistry and Material Science

The synthesis and characterization of novel silatranes bearing substituted urea functionality have been explored, contributing to the development of new materials with potential applications in catalysis, material science, and organometallic chemistry (J. K. Puri et al., 2011).

Synthesis of Heterocyclic Compounds

The preparation of spiroheterocycles through reactions involving isatins, urea, and morpholine derivatives has been reported. These synthetic routes have introduced useful groups like pyridyl and morpholinyl into the structures, highlighting the versatility of urea derivatives in organic synthesis and the development of novel heterocyclic compounds (Lijiu Gao et al., 2017).

特性

IUPAC Name |

1-(4-morpholin-4-ylbut-2-ynyl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O2/c17-16(18,19)13-5-1-2-6-14(13)21-15(23)20-7-3-4-8-22-9-11-24-12-10-22/h1-2,5-6H,7-12H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJCOPBJBJAEOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCNC(=O)NC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2455528.png)

![Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate](/img/structure/B2455531.png)

![3-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2455533.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2455535.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2455537.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2455538.png)